molecular formula C4H4NNaO2S B12963291 Sodium 1H-pyrrole-3-sulfinate

Sodium 1H-pyrrole-3-sulfinate

Cat. No.: B12963291
M. Wt: 153.14 g/mol
InChI Key: VFEIVXGOKFZJEA-UHFFFAOYSA-M
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Description

Sodium 1H-pyrrole-3-sulfinate is an organosulfur compound that serves as a versatile building block in organic synthesis. It is part of the broader class of sodium sulfinates, which are known for their multifaceted applications in the synthesis of various organosulfur compounds . This compound is particularly valuable due to its ability to participate in a wide range of chemical reactions, making it a crucial reagent in both academic and industrial settings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of sodium sulfinates, including sodium 1H-pyrrole-3-sulfinate, typically involves the reaction of sulfinic acids with sodium hydroxide. This process can be carried out under mild conditions, often at room temperature, to yield the desired sulfinate salts .

Industrial Production Methods: Industrial production of sodium sulfinates may involve more scalable methods, such as the use of continuous flow reactors to ensure consistent quality and yield. These methods often employ similar reaction conditions but are optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Sodium 1H-pyrrole-3-sulfinate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfonates, thiols, and various substituted organosulfur compounds .

Scientific Research Applications

Sodium 1H-pyrrole-3-sulfinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which sodium 1H-pyrrole-3-sulfinate exerts its effects involves the formation of sulfonyl radicals. These radicals can participate in various chemical transformations, including radical addition and substitution reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the substrates used .

Comparison with Similar Compounds

  • Sodium benzenesulfinate
  • Sodium methanesulfinate
  • Sodium toluenesulfinate
  • Sodium trifluoromethanesulfinate
  • Sodium thiophene-2-sulfinate
  • Sodium pyridine-3-sulfinate

Uniqueness: Sodium 1H-pyrrole-3-sulfinate is unique due to its ability to form stable sulfonyl radicals, which makes it particularly useful in radical-mediated reactions. This property distinguishes it from other sodium sulfinates, which may not form stable radicals under similar conditions .

Properties

Molecular Formula

C4H4NNaO2S

Molecular Weight

153.14 g/mol

IUPAC Name

sodium;1H-pyrrole-3-sulfinate

InChI

InChI=1S/C4H5NO2S.Na/c6-8(7)4-1-2-5-3-4;/h1-3,5H,(H,6,7);/q;+1/p-1

InChI Key

VFEIVXGOKFZJEA-UHFFFAOYSA-M

Canonical SMILES

C1=CNC=C1S(=O)[O-].[Na+]

Origin of Product

United States

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